6-Nitropyrrolo[1,2-a]quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitropyrrolo[1,2-a]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-14(16)12-5-1-4-11-10(12)7-6-9-3-2-8-13(9)11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDDZHBBEMLCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=CC=CN32)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377027 | |
| Record name | 6-nitropyrrolo[1,2-a]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52414-58-1 | |
| Record name | 6-nitropyrrolo[1,2-a]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Nitropyrrolo 1,2 a Quinoline and Its Derivatives
Precursor Synthesis and Starting Material Considerations
The synthesis of 6-Nitropyrrolo[1,2-a]quinoline and its derivatives is fundamentally dependent on the availability of appropriately substituted precursors. Key starting materials generally include derivatives of quinoline (B57606) and pyrrole (B145914), which are functionalized to facilitate the ultimate cyclization to form the fused tricyclic system.
A primary consideration is the introduction of the nitro group at the 6-position of the quinoline ring. This is often achieved by utilizing 6-nitroquinoline (B147349) or its derivatives as the foundational building block. These nitro-substituted quinolines can be subjected to N-alkylation to form the corresponding quinolinium salts, which are crucial intermediates for subsequent cyclization reactions, particularly 1,3-dipolar cycloadditions. The synthesis of quinolinium salts involves the reaction of the parent quinoline with suitable alkylating agents.
Another important class of precursors is N-arylpyrroles, where the aryl group is a substituted phenyl ring that will eventually form the quinoline part of the final molecule. For the synthesis of this compound, a 1-(2-halo-4-nitrophenyl)-1H-pyrrole derivative would be a logical precursor for methods involving intramolecular cyclization. The synthesis of such N-arylpyrroles can be achieved through various C-N coupling reactions between a pyrrole and a suitably substituted nitro-aryl halide.
Furthermore, some synthetic strategies may involve the construction of the pyrrole ring onto a pre-existing quinoline scaffold. This can involve the reaction of a functionalized quinoline derivative with reagents that provide the necessary carbon and nitrogen atoms to form the fused five-membered ring.
Advanced Annulation and Cyclization Approaches
The construction of the pyrrolo[1,2-a]quinoline (B3350903) skeleton is achieved through a variety of advanced annulation and cyclization reactions. These methods offer different levels of efficiency, regioselectivity, and functional group tolerance.
1,3-Dipolar Cycloaddition Reactions of Quinolinium N-Ylides
A prominent and widely utilized method for the synthesis of the pyrrolo[1,2-a]quinoline core is the 1,3-dipolar cycloaddition reaction involving quinolinium N-ylides. rsc.orgnih.govresearchgate.net These ylides, which are typically generated in situ by the deprotonation of the corresponding quinolinium salts, act as 1,3-dipoles and react with various dipolarophiles, such as electron-deficient alkenes or alkynes, to form the fused pyrrolidine (B122466) ring. rsc.orgnih.govresearchgate.net
The general scheme involves the initial N-alkylation of a quinoline (which for the synthesis of the target compound would be a 6-nitroquinoline derivative) to form a quinolinium salt. Treatment of this salt with a base, such as triethylamine, generates the quinolinium N-ylide. This reactive intermediate then undergoes a [3+2] cycloaddition with a suitable dipolarophile. Subsequent aromatization, often through oxidation or elimination, leads to the formation of the pyrrolo[1,2-a]quinoline system.
The reaction of quinolinium ylides with electron-poor alkenes typically proceeds via a conjugate addition followed by cyclization. rsc.org The stereochemistry of the resulting dihydropyrrolo[1,2-a]quinoline products is often highly controlled, with single regio- and stereoisomers being formed. rsc.org These adducts can then be oxidized to the fully aromatic pyrrolo[1,2-a]quinoline.
A variety of dipolarophiles can be employed in this reaction, including arylidenemalononitriles and N-methylmaleimide, leading to a range of substituted pyrrolo[1,2-a]quinoline derivatives in good yields. rsc.org
Visible Light Mediated Annulation Strategies
In recent years, visible-light-mediated photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. This approach has been successfully applied to the synthesis of pyrrolo[1,2-a]quinolines. One such strategy involves the one- and twofold annulation of N-arylpyrroles with arylalkynes.
This method utilizes a photocatalyst, such as rhodamine 6G, which, upon irradiation with visible light (e.g., blue light), initiates a radical cascade process. researchgate.net The reaction typically involves a precursor like 1-(2-bromophenyl)-1H-pyrrole, which, for the synthesis of the target compound, would be substituted with a nitro group at the appropriate position on the phenyl ring. The photocatalyst facilitates the generation of an aryl radical from the aryl bromide. This radical is then trapped by an alkyne, leading to a vinyl radical intermediate. Subsequent intramolecular cyclization and rearomatization yield the desired pyrrolo[1,2-a]quinoline. researchgate.net
This methodology is advantageous as it often proceeds at room temperature, avoids the use of transition metal catalysts, and can be performed in a one-pot manner, offering moderate to good yields of the target compounds. researchgate.net
Metal-Catalyzed Cascade and Cross-Coupling Reactions (e.g., Sonogashira coupling, Gold(I)-mediated)
Metal-catalyzed reactions provide efficient and versatile routes to complex heterocyclic systems like pyrrolo[1,2-a]quinolines.
Sonogashira Coupling: A sequential Sonogashira cross-coupling and intramolecular alkyne-carbonyl metathesis process has been developed for the synthesis of pyrrolo[1,2-a]quinolines. nih.gov This strategy begins with a 1-(2-haloaryl)-1H-pyrrole-2-carbaldehyde. A Sonogashira coupling reaction is first employed to introduce an alkyne at the 2-position of the aryl group. The resulting intermediate then undergoes an intramolecular alkyne-carbonyl metathesis to construct the central pyridine (B92270) ring of the quinoline system, thus forming the fused tricyclic product. nih.gov This method provides access to pyrrolo[1,2-a]quinolines with an acyl substituent at the C5 position. nih.gov For the synthesis of a 6-nitro derivative, a 1-(2-halo-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde would be a suitable starting material.
Gold(I)-mediated Reactions: Gold catalysts have proven to be highly effective in promoting the cyclization of enynes and other unsaturated systems. A gold(I)-catalyzed cascade reaction of pyrrole-substituted anilines with alkynes offers an efficient route to pyrrolo[1,2-a]quinoxalines, a related heterocyclic system. researchgate.net While not directly yielding pyrrolo[1,2-a]quinolines, this methodology highlights the potential of gold catalysis in constructing similar fused systems. A plausible adaptation for the synthesis of pyrrolo[1,2-a]quinolines would involve a suitably designed precursor that favors the desired cyclization pathway. For instance, a gold(I)-catalyzed intramolecular hydroarylation of N-(2-alkynylaryl)pyrroles can lead to the formation of the pyrrolo[1,2-a]quinoline core.
Oxidative Cyclization Methodologies
Oxidative cyclization represents another important strategy for the synthesis of aromatic heterocyclic compounds. In the context of pyrrolo[1,2-a]quinolines, these methods typically involve the formation of the final ring system through a C-C or C-N bond-forming cyclization, coupled with an oxidation step to achieve the aromatic final product.
While specific examples for the direct synthesis of this compound via oxidative cyclization are not prominently detailed in the provided search results, related transformations on similar scaffolds suggest the feasibility of this approach. For instance, copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline derivatives has been employed to synthesize the analogous pyrrolo[1,2-a]quinoxaline (B1220188) system. rsc.org This type of transformation often involves the in situ generation of a reactive intermediate that undergoes intramolecular cyclization, followed by oxidation to the aromatic product. Adapting such a methodology to a precursor like 1-(2-amino-4-nitrophenyl)pyrrole could potentially lead to the desired this compound, although this remains a hypothetical extension of the reported methods.
Palladium-catalyzed oxidative annulation is another powerful tool for the synthesis of quinolines and related heterocycles. nih.gov These reactions often proceed via C-H activation and can be used to construct the quinoline ring from simpler precursors. The application of such a strategy to a suitably designed pyrrole-containing substrate could provide a direct route to the pyrrolo[1,2-a]quinoline core.
Alkyne-Carbonyl Metathesis (ACM) Protocols
Alkyne-carbonyl metathesis (ACM) has been established as a powerful strategy for the synthesis of diverse pyrrolo[1,2-a]quinolines. This method facilitates the construction of the fused pyridine ring, which is a key step in forming the tricyclic scaffold.
A notable application of this protocol involves a sequential Sonogashira coupling followed by an intramolecular alkyne-carbonyl metathesis. nih.gov The process commences with 1-(2-haloaryl)-1H-pyrrole-2-carbaldehydes as starting materials. The Sonogashira coupling introduces an alkyne side chain, which then participates in an intramolecular metathesis with the adjacent carbonyl group of the carbaldehyde. This cyclization effectively builds the quinoline portion of the molecule. This synthetic route is particularly valuable as it provides access to novel benzo-fused indolizines and pyrrolo[1,2-a]quinolines in good to excellent yields. nih.gov A significant advantage of this approach is the introduction of an acyl substituent at the C5 position, a structural feature that is challenging to achieve through other known synthetic methods. nih.gov
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecular architectures like pyrrolo[1,2-a]quinolines from simple starting materials in a single step. rsc.org These strategies are highly valued for their ability to generate structural diversity rapidly.
One of the most versatile MCRs for this purpose is the 1,3-dipolar cycloaddition of quinolinium N-ylides with various acetylenic dipolarophiles. researchgate.net In a typical one-pot, three-component reaction, a quinoline derivative, a 2-bromoacetophenone, and an electron-deficient alkyne are reacted together. researchgate.net The reaction proceeds via the initial quaternization of the quinoline nitrogen by the bromoacetophenone, followed by in-situ generation of a quinolinium N-ylide in the presence of a base or an acid scavenger like 1,2-epoxypropane. researchgate.netresearchgate.net This reactive ylide then undergoes a [3+2] cycloaddition with the alkyne, leading to the formation of the pyrrolo[1,2-a]quinoline core structure. acs.org This MCR approach is highly modular, allowing for a wide range of substituents to be incorporated into the final product by simply varying the three starting components. rsc.orgresearchgate.net
Green Chemistry and Sustainable Synthetic Techniques
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact, improve energy efficiency, and enhance safety.
Solvent-Free Reactions
Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste and can simplify product purification. The synthesis of quinoline derivatives has been successfully achieved using various solvent-free methods, often employing a catalyst under thermal conditions. researchgate.net For instance, the Friedländer annulation, a classic method for quinoline synthesis, can be effectively catalyzed by reagents such as 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) or Eaton's reagent under solvent-free conditions, providing high yields and clean reactions. uss.clacademie-sciences.fr Mechanochemical activation, such as ball milling, is another solvent-free technique that has been applied to prepare related N-heterotricyclic products through cascade reactions, significantly reducing reaction times compared to conventional solution-phase methods. mdpi.com These approaches demonstrate the potential for producing the pyrrolo[1,2-a]quinoline scaffold with minimal environmental impact. rsc.org
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. researchgate.netfrontiersin.org The synthesis of various pyrroloquinoline derivatives has been significantly optimized using this technology. acs.orgnih.gov
For example, the three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives from a benzo[f]quinoline, a 2-bromoacetophenone, and an electron-deficient alkyne was achieved in 120 minutes under microwave irradiation at 120°C. lew.ro In stark contrast, the same reaction under classical heating conditions required 12 days and resulted in a yield of less than 2%. lew.ro Similarly, the synthesis of substituted hexahydropyrrolo[3,2-c]quinolines via microwave-assisted intramolecular 1,3-dipolar cycloaddition under solvent-free conditions was complete within 12-15 minutes, affording nearly quantitative yields (94-97%). mdpi.com The conventionally heated reaction, even with a catalyst, yielded only 44% after 18 hours. mdpi.com
| Compound Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Benzo[f]pyrrolo[1,2-a]quinolines | Microwave-Assisted | 120 minutes | Good | lew.ro |
| Benzo[f]pyrrolo[1,2-a]quinolines | Conventional Heating | 12 days | <2% | lew.ro |
| Hexahydropyrrolo[3,2-c]quinolines | Microwave-Assisted | 15 minutes | ~95% | mdpi.com |
| Hexahydropyrrolo[3,2-c]quinolines | Conventional Heating | 18 hours | 44% | mdpi.com |
Ultrasound and UV Irradiation Approaches
The use of ultrasound irradiation (sonochemistry) provides another green alternative for chemical synthesis, often leading to higher yields, shorter reaction times, and milder reaction conditions. rsc.orgnih.gov Ultrasound-assisted synthesis has been effectively used to prepare various quinoline and fused-pyrroloquinoline systems. rsc.org
The synthesis of 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives was accomplished via a Bischler-type cyclodehydration reaction under ultrasound irradiation. This method proved to be a faster and efficient alternative to traditional heating. In the synthesis of hybrid quinoline-imidazole derivatives, ultrasound irradiation dramatically reduced the reaction time for N-alkylation from 48–96 hours to just 1–2 hours, while also slightly increasing the yields. nih.gov Similarly, for subsequent cycloaddition reactions, sonication decreased reaction times fivefold (from 720–960 minutes to 150–180 minutes) compared to conventional heating. rsc.org
Visible light irradiation represents another sustainable energy source for promoting chemical reactions. A metal-free synthesis of pyrrolo[1,2-a]quinolines has been developed using visible light. rsc.org This process involves the reaction of 1-(2-bromophenyl)-1H-pyrrole with aromatic alkynes under blue light irradiation, catalyzed by an organic dye (rhodamine 6G). The reaction proceeds at room temperature and provides the target compounds in moderate to good yields, avoiding the need for transition metal catalysts. rsc.orgresearchgate.net
Organocatalysis and Supramolecular Catalysis
The development of metal-free catalytic systems is a significant goal in sustainable chemistry to avoid the toxicity and cost associated with transition metals. rsc.org Organocatalysis, which utilizes small organic molecules as catalysts, has been successfully applied to the synthesis of pyrrolo[1,2-a]quinolines.
A metal-free, "one-pot" synthesis has been developed using a relay catalysis strategy involving an amine and an N-heterocyclic carbene (NHC). ecust.edu.cn This tandem reaction sequence consists of a Michael addition followed by a [3+2] cycloaddition of azaarenes and α,β-unsaturated aldehydes. This method works for a variety of substituted quinolines and isoquinolines, affording the corresponding pyrrolo-fused products in moderate to good yields. ecust.edu.cn Other metal-free approaches include using Brønsted acids like p-dodecylbenzene sulphonic acid (p-DBSA) to catalyze Pictet-Spengler type reactions for the synthesis of pyrrolo[1,2-a]quinoxalines in green solvents like water and ethanol (B145695) at room temperature. unisi.it These organocatalytic methods provide a valuable and sustainable alternative to traditional metal-catalyzed syntheses. rsc.orgmdpi.com
Spectroscopic Characterization Techniques for Structural Elucidation of 6 Nitropyrrolo 1,2 a Quinoline and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a comprehensive analysis of 6-Nitropyrrolo[1,2-a]quinoline, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments is employed.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the number, environment, and coupling interactions of protons in a molecule. In the case of this compound, the aromatic protons are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the fused aromatic ring system. The presence of the electron-withdrawing nitro group at the 6-position would further deshield adjacent protons, causing their signals to appear at a lower field.
The protons of the pyrrole (B145914) ring are also anticipated in the aromatic region, with their exact chemical shifts influenced by the neighboring quinoline (B57606) ring and any substituents. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which are invaluable for assigning specific protons to their positions in the molecule.
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Pyrrolo[1,2-a]quinoline (B3350903) Analogs
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity |
| H-1 | 7.20 - 7.50 | d |
| H-2 | 6.70 - 7.00 | t |
| H-3 | 6.30 - 6.60 | d |
| H-4 | 7.80 - 8.20 | d |
| H-5 | 7.50 - 7.80 | m |
| H-7 | 8.00 - 8.50 | d |
| H-8 | 7.60 - 7.90 | t |
| H-9 | 8.30 - 8.80 | d |
Note: The actual chemical shifts for this compound may vary. This table provides a generalized range based on related structures.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The carbon atoms in the aromatic rings of this compound will exhibit signals in the downfield region, typically from 100 to 150 ppm. The carbon atom directly attached to the nitro group (C-6) is expected to be significantly deshielded, appearing at a lower field compared to other aromatic carbons. The chemical shifts of the pyrrole ring carbons will also be in the aromatic region, providing key data for the complete assignment of the carbon framework.
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Pyrrolo[1,2-a]quinoline Analogs
| Carbon | Chemical Shift (δ, ppm) Range |
| C-1 | 113.0 - 116.0 |
| C-2 | 114.0 - 117.0 |
| C-3 | 99.0 - 102.0 |
| C-3a | 125.0 - 128.0 |
| C-4 | 120.0 - 123.0 |
| C-5 | 118.0 - 121.0 |
| C-5a | 130.0 - 133.0 |
| C-7 | 128.0 - 131.0 |
| C-8 | 125.0 - 128.0 |
| C-9 | 135.0 - 138.0 |
| C-9a | 140.0 - 143.0 |
Note: The actual chemical shifts for this compound may vary. This table provides a generalized range based on related structures.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)
¹⁵N NMR spectroscopy is a powerful tool for directly observing the nitrogen atoms within a molecule. For this compound, two distinct nitrogen signals are expected: one for the nitrogen in the pyrrole ring and another for the nitrogen in the nitro group. The chemical shift of the pyrrole nitrogen will provide information about its electronic environment within the fused ring system. The nitro group nitrogen will have a characteristic chemical shift that is highly dependent on its oxidation state and conjugation with the aromatic system.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbons that bear protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
For this compound, HMBC would be instrumental in confirming the position of the nitro group by showing long-range correlations from protons on the quinoline ring to the carbon atom at the 6-position.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group and the aromatic rings.
The nitro group (NO₂) typically exhibits two strong stretching vibrations: an asymmetric stretch in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. The presence of these two distinct bands would be strong evidence for the nitro functionality. The C-N stretching vibration of the nitroaromatic compound is expected around 850 cm⁻¹.
The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretching | 1345 - 1385 |
| C-N | Stretching | ~850 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₈N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (212.21 g/mol ).
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 46) and NO (m/z 30).
X-ray Crystallography for Solid-State Structure Determination
Table 2: Illustrative Crystallographic Data Parameters for a Pyrrolo[1,2-a]quinoline Analog
| Parameter | Example Value for a Related Structure |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | Value would be determined experimentally |
| b (Å) | Value would be determined experimentally |
| c (Å) | Value would be determined experimentally |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value would be determined experimentally |
| Z | Value would be determined experimentally |
This table provides an example of the type of data obtained from an X-ray crystallography experiment on a related compound. scispace.com Specific data for this compound was not found.
Elemental Analysis (CHN)
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This method provides an empirical formula for the compound, which can be compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values serves as a crucial piece of evidence for the purity and identity of the synthesized compound.
In the synthesis of novel indolizine (B1195054) and pyrrolo[1,2-a]quinoline derivatives, elemental analysis is routinely used to confirm the successful formation of the target molecules. For example, a study on various substituted pyrrolo[1,2-a]quinolines reported both the calculated and experimentally found percentages for C, H, and N, showing a strong correlation. researchgate.net
Table 3: Elemental Analysis Data for a Pyrrolo[1,2-a]quinoline Derivative
| Compound | Molecular Formula | Analysis | %C | %H | %N |
| A Pyrrolo[1,2-a]quinoline Analog | C₂₄H₁₉N₃OBr₂ | Calcd. | 53.07 | 3.53 | 7.73 |
| Found | 53.21 | 3.49 | 7.65 | ||
| Another Pyrrolo[1,2-a]quinoline Analog | C₂₆H₁₉N₃O₂ | Calcd. | 77.02 | 4.72 | 10.36 |
| Found | 77.15 | 4.68 | 10.25 |
Data adapted from a study on related pyrrolo[1,2-a]quinoline derivatives. researchgate.net This table illustrates the typical format and precision of elemental analysis data.
Computational and Theoretical Investigations of 6 Nitropyrrolo 1,2 a Quinoline Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a powerful and widely used quantum chemical method to investigate the properties of molecular systems. For a molecule like 6-Nitropyrrolo[1,2-a]quinoline, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide significant insights into its geometry, electronic structure, and spectroscopic properties. These theoretical approaches are instrumental in predicting molecular behavior and reactivity.
Molecular Geometry Optimization and Conformation Analysis
The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. For the pyrrolo[1,2-a]quinoline (B3350903) ring system, this would involve establishing the planarity or any deviation thereof in the fused rings.
The introduction of a nitro group at the 6-position is expected to influence the local geometry. Key parameters that would be determined include:
Bond Lengths: The lengths of the carbon-carbon and carbon-nitrogen bonds within the heterocyclic framework and the carbon-nitro group bonds.
Dihedral Angles: The torsional angles that describe the orientation of the nitro group relative to the quinoline (B57606) ring.
Conformational analysis would explore the rotational barrier of the C-N bond connecting the nitro group to the quinoline ring to identify the lowest energy conformer.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Value (Å/°) |
| C6-N(nitro) Bond Length | Value |
| N-O(nitro) Bond Lengths | Value 1, Value 2 |
| Dihedral Angle (C5-C6-N-O) | Value |
| Ring Bond Lengths (Avg.) | Value |
| Ring Bond Angles (Avg.) | Value |
| (Note: This table is illustrative and requires specific computational data for this compound for actual values.) |
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
For this compound, the analysis would focus on:
HOMO and LUMO Energy Levels: The energies of the HOMO and LUMO are important indicators of the molecule's electron-donating and electron-accepting abilities, respectively.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Orbital Distribution: The spatial distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. The electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO and localize it on the quinoline ring.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Illustrative)
| Property | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Energy Gap | Value |
| (Note: This table is illustrative and requires specific computational data for this compound for actual values.) |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites.
In the MEP map of this compound, one would expect to observe:
Negative Potential Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. These would likely be concentrated around the nitrogen and oxygen atoms of the nitro group and the nitrogen atom of the pyrroloquinoline ring system.
Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Positive potentials would be expected around the hydrogen atoms.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. For this compound, NBO analysis would be used to investigate:
Hybridization of Atoms: The hybridization of the carbon and nitrogen atoms in the rings and the nitro group.
Charge Distribution: The natural charges on each atom, offering a more refined picture of charge distribution than other methods.
Intramolecular Interactions: The analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which can reveal hyperconjugative effects and delocalization of electron density. The interaction between the lone pairs of the nitro group's oxygen atoms and the antibonding orbitals of the quinoline ring would be of particular interest.
Spectroscopic Property Prediction and Validation (IR, NMR)
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. This allows for the assignment of the characteristic vibrational modes, such as the symmetric and asymmetric stretching of the nitro group, and the various C-H, C-N, and C=C stretching and bending vibrations of the pyrrolo[1,2-a]quinoline core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts, when compared to experimental spectra, can aid in the structural elucidation and confirmation of this compound. The electron-withdrawing effect of the nitro group would be expected to cause a downfield shift for the protons and carbons in its vicinity.
Global Reactivity Descriptors
Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial for understanding the chemical reactivity and kinetic stability of molecules. These descriptors include electronegativity (χ), chemical hardness (η), global softness (S), and electrophilicity index (ω). For a series of substituted pyrrolo[1,2-a]quinoline derivatives, these descriptors have been calculated to predict their reactive behavior.
In a study of various 4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylates, DFT-based calculations provided insights into their stability and reactivity. researchgate.net Although specific values for this compound are not detailed in the provided search results, the data from related compounds offer a comparative framework. For instance, the presence of different substituents on the benzoyl ring significantly influences the electronic properties and, consequently, the reactivity of the entire molecule. researchgate.net
Below is a representative table of calculated global reactivity descriptors for some pyrrolo[1,2-a]quinoline derivatives, illustrating the typical range of these values.
| Compound | Electronegativity (χ) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) | Softness (S) (eV⁻¹) |
|---|---|---|---|---|
| BQ-01 | 4.27 | 1.71 | 5.34 | 0.58 |
| BQ-02 | 3.89 | 1.83 | 4.13 | 0.55 |
| BQ-03 | 4.44 | 1.85 | 5.33 | 0.54 |
| BQ-04 | 4.06 | 1.96 | 4.21 | 0.51 |
| BQ-05 | 4.37 | 1.86 | 5.13 | 0.54 |
| BQ-06 | 3.99 | 1.97 | 4.04 | 0.51 |
| BQ-07 | 4.53 | 1.94 | 5.30 | 0.52 |
| BQ-08 | 4.15 | 2.06 | 4.18 | 0.49 |
Data adapted from a study on 4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline derivatives. researchgate.net
Mechanistic Studies through Computational Modeling
Computational modeling is instrumental in elucidating the reaction mechanisms for the synthesis of complex heterocyclic systems like pyrrolo[1,2-a]quinolines. For instance, the mechanism of a one-pot cascade reaction to produce a pyrrolo[1,2-a]quinazoline-1,5-dione derivative, a structurally related compound, has been investigated. mdpi.com This study explored the reaction between anthranilamide and ethyl levulinate, which proceeds through two consecutive cyclocondensation steps. mdpi.com Computational studies can help identify transition states, reaction intermediates, and activation energies, providing a detailed picture of the reaction pathway.
While specific mechanistic studies on the formation of this compound were not found in the provided search results, computational approaches applied to similar syntheses, such as the Pictet-Spengler reaction for pyrrolo[1,2-a]quinoxalines, highlight the utility of these methods. nih.gov Such studies can clarify the role of catalysts and reaction conditions, aiding in the optimization of synthetic routes.
Intermolecular Interactions and Stacking Energy Calculations of Related Heterocycles
The solid-state properties and supramolecular assembly of pyrrolo[1,2-a]quinoline systems are governed by non-covalent intermolecular interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces. Computational methods are employed to quantify these interactions.
For the related pyrrolo[1,2-a]quinoxaline (B1220188) system, Hirshfeld surface analysis has been used to quantify weak intermolecular interactions, revealing that H---H, C---N, and C---H interactions are significant. nih.gov Furthermore, calculations have indicated the presence of π-π stacking, with intermolecular vertical spacing between parallel molecules in the range of 3.21 to 3.45 Å. nih.gov In another study, face-to-face π-π stacking interactions were observed between the quinoline rings of neighboring complex molecules, with a centroid-centroid separation of 3.563 Å. researchgate.net
These computational analyses are vital for understanding crystal packing and can be correlated with the material's bulk properties. The presence of a nitro group in this compound is expected to significantly influence its intermolecular interactions due to its strong electron-withdrawing nature and potential for hydrogen bonding.
Prediction of Non-linear Optical (NLO) Characteristics
Molecules with large hyperpolarizability and delocalized π-electron systems are of great interest for applications in non-linear optics (NLO). Computational DFT studies are a primary tool for predicting the NLO properties of novel organic compounds. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response.
For various quinoline-based Schiff bases, DFT calculations have been used to determine their first hyperpolarizability, suggesting that these compounds have good non-linear properties. researchgate.net The presence of donor-acceptor groups within a π-conjugated system can enhance the NLO response. In this compound, the pyrrole (B145914) ring acts as an electron donor and the nitro group as a strong electron acceptor, which is a favorable arrangement for NLO activity.
A study on quinoline derivatives demonstrated that a lower band gap energy and a low-lying LUMO could indicate excellent NLO candidates. researchgate.net The calculated first hyperpolarizability for a series of quinoline Schiff bases is presented in the table below.
| Compound | First Hyperpolarizability (β₀) (x 10⁻³⁰ esu) |
|---|---|
| 4-methyl-2-salicylidenehydrazinoquinoline | 1.531 |
| 4,6-dimethyl-2-salicylidene hydrazine quinoline | 1.782 |
| 6-chloro-4-methyl-2-salicylidenehydrazinoquinoline | 0.547 |
| 4-methyl-6-methoxy-2-salicylidene hydrazine quinoline | 2.259 |
Data adapted from a DFT study on quinoline based Schiff bases. researchgate.net
These theoretical predictions are essential for the rational design of new molecules with enhanced NLO properties for applications in optoelectronics and photonics.
Chemical Reactivity and Transformations of 6 Nitropyrrolo 1,2 a Quinoline
Reactions Involving the Nitro Functional Group (e.g., Reduction)
The nitro group is a versatile functional group that can undergo a variety of transformations, with reduction to an amino group being the most common and synthetically useful. The resulting 6-Aminopyrrolo[1,2-a]quinoline is a key intermediate for the synthesis of a wide range of further derivatives.
Detailed Research Findings: Specific research detailing the reduction of 6-Nitropyrrolo[1,2-a]quinoline is scarce. However, the reduction of nitroarenes is a well-established transformation. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reduction methods using metals in acidic media (e.g., tin (Sn) or iron (Fe) in hydrochloric acid) are also highly effective for this transformation. Another approach involves the use of reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂).
The choice of reducing agent can sometimes be selective, allowing for the partial reduction to intermediate oxidation states like nitroso or hydroxylamino, although the complete reduction to the amine is the most typical outcome.
Table 1: Predicted Reduction Reactions of this compound
| Reagent/Catalyst | Conditions | Expected Product |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol (B145695), RT | 6-Aminopyrrolo[1,2-a]quinoline |
| Fe, HCl | Ethanol/Water, Reflux | 6-Aminopyrrolo[1,2-a]quinoline |
| SnCl₂·2H₂O | Ethanol, Reflux | 6-Aminopyrrolo[1,2-a]quinoline |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrrolo[1,2-a]quinoline (B3350903) Core
The fused ring system of this compound presents a complex scenario for aromatic substitution reactions due to the opposing electronic effects of its components.
Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the quinoline (B57606) ring, exacerbated by the nitro group, makes the molecule a candidate for nucleophilic aromatic substitution (SNAr). The nitro group strongly activates the ring towards attack by nucleophiles, particularly at positions ortho and para to it. Therefore, positions 5 and 7 of the this compound are the most likely sites for nucleophilic attack, assuming a suitable leaving group is present at one of these positions. In the absence of a leaving group, nucleophilic addition-elimination reactions are less probable but might occur under forcing conditions.
Table 2: Predicted Aromatic Substitution Reactions
| Reaction Type | Reagent | Expected Site of Reaction | Predicted Product |
|---|---|---|---|
| Electrophilic | HNO₃/H₂SO₄ | Highly deactivated; low reactivity expected | Further nitration is unlikely |
| Electrophilic | Br₂, FeBr₃ | Highly deactivated; low reactivity expected | Bromination is unlikely |
| Nucleophilic | NaOCH₃ (if a leaving group is at C5 or C7) | C5 or C7 | 5-Methoxy- or 7-Methoxy-6-nitropyrrolo[1,2-a]quinoline |
Ring Opening and Recyclization Pathways
Reaction Mechanisms and Kinetics
Detailed mechanistic and kinetic studies on the reactions of this compound have not been found in the surveyed literature.
Reaction Mechanisms:
Reduction of the Nitro Group: The mechanism of nitro group reduction varies with the reagent. Catalytic hydrogenation involves the stepwise addition of hydrogen across the N-O bonds on the catalyst surface. Dissolving metal reductions proceed via a series of single-electron transfers from the metal and protonation steps.
Electrophilic Aromatic Substitution: The mechanism would follow the standard SEAr pathway involving the formation of a resonance-stabilized cationic intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. The high deactivation of the ring would imply a high activation energy for the formation of the intermediate.
Nucleophilic Aromatic Substitution: If a suitable leaving group is present, the mechanism would likely be a bimolecular SNAr process. This involves the addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to yield the substituted product. The nitro group is crucial for stabilizing the negative charge in the Meisenheimer intermediate through resonance.
Kinetics: No kinetic data for reactions involving this compound has been reported. Generally, the rates of electrophilic substitution would be expected to be very slow due to the deactivating effect of the nitro group and the quinoline nitrogen. Conversely, the rate of nucleophilic aromatic substitution (in the presence of a leaving group) would be significantly enhanced by the 6-nitro group.
Structural Modification and Derivatization Strategies for the Pyrrolo 1,2 a Quinoline Scaffold
Design Principles for Novel Analogues and Hybrid Molecules
The design of new molecules based on the pyrrolo[1,2-a]quinoline (B3350903) scaffold is often guided by structure-activity relationship (SAR) studies and the goal of targeting specific biological pathways. A common strategy involves using a known bioactive molecule, sometimes a natural product, as a template for designing novel analogues with improved potency, selectivity, or pharmacokinetic properties. nih.govnih.gov
One prominent example is the development of inhibitors for quinone reductase 2 (QR2), an enzyme implicated in various physiological processes. Researchers have synthesized a variety of ammosamide B analogues, a natural product containing a pyrroloquinoline core, to explore the structural requirements for QR2 inhibition. nih.gov The design principle was to create a focused library of related compounds by making systematic modifications to the parent structure. This approach allows for the identification of key structural features necessary for biological activity. The data gathered from evaluating these analogues provide critical insights into how molecular structure correlates with inhibitory potency. nih.gov Such studies are essential for rationally designing second-generation compounds with enhanced characteristics. Molecular docking is another key design tool that provides qualitative and quantitative insights into the binding affinity of an inhibitor at the active site of a target enzyme, helping to guide the synthesis of more effective compounds. nih.gov
Introduction of Diverse Substituents on the Core Structure
The functionalization of the pyrrolo[1,2-a]quinoline core with a wide range of substituents is crucial for fine-tuning its chemical and biological properties. Synthetic chemists have developed numerous methods to introduce diverse chemical groups at various positions on the heterocyclic system. nih.govresearchgate.net
A primary method for building the substituted pyrrolo[1,2-a]quinoline core itself is through [3+2] 1,3-dipolar cycloaddition reactions. This approach involves reacting quinolinium salts with specific acetylene (B1199291) or ethylene (B1197577) derivatives, which allows for the incorporation of substituents like ester and benzoyl groups directly during the ring system's formation. researchgate.net For instance, reacting quinolinium salts with electron-deficient acetylenes is an efficient, two-component method for synthesizing novel pyrrolo[1,2-a]quinoline analogues. researchgate.net
Further modifications can be achieved through one-pot reactions, which offer an efficient pathway to a variety of derivatives. One such protocol involves the reaction of 2-methyl quinoline (B57606) with substituted phenacyl bromides under solvent-free conditions, yielding 2-phenylpyrrolo[1,2-a]quinoline derivatives. researchgate.net This method highlights the move towards more sustainable and green chemistry principles in organic synthesis. researchgate.netnih.gov The strategic placement of different functional groups, such as bromo, methyl ester, and ethyl ester moieties, has been systematically explored to create libraries of compounds for biological screening. nih.gov
The following table summarizes common substituent introductions on the pyrrolo[1,2-a]quinoline scaffold.
| Substituent Type | Synthetic Method | Purpose of Introduction |
| Benzoyl, Carboxylate | [3+2] Cycloaddition | Core scaffold construction, modulation of electronic properties |
| Phenyl, Substituted Phenyl | One-pot reaction of 2-methyl quinoline and phenacyl bromides | Exploration of SAR, introduction of aryl interactions |
| Bromo | Not specified in detail | Halogenation for further functionalization or electronic tuning |
| Methyl/Ethyl Esters | [3+2] Cycloaddition with substituted acetylenes | Altering solubility and serving as handles for further reactions |
Synthesis of Fused Heterocyclic Systems Derived from Pyrrolo[1,2-a]quinoline (e.g., Pyrrolo[1,2-a]quinoxaline)
Building upon the pyrrolo[1,2-a]quinoline framework to create larger, fused heterocyclic systems is a key strategy for generating novel chemical entities with unique properties. The synthesis of pyrrolo[1,2-a]quinoxalines, which feature an additional fused pyrazine (B50134) ring, is a well-documented example of this approach. These compounds are of significant interest due to their presence in various biologically active molecules. rsc.org
Several synthetic routes to pyrrolo[1,2-a]quinoxalines have been established:
Cyclisation of Precursors: A straightforward method involves the ready cyclisation of N-(2-acylaminophenyl)pyrroles. This intramolecular reaction efficiently constructs the quinoxaline (B1680401) portion of the fused system. rsc.org
Pictet-Spengler Type Annulation: This powerful reaction can be used to synthesize 4-aryl pyrrolo[1,2-a]quinoxalines. The synthesis involves an iron-catalyzed oxidative coupling between a methyl arene and 1-(2-aminophenyl) pyrrole (B145914). acs.org In this process, the methyl group of the arene is oxidized in situ to an aldehyde, which then undergoes the annulation reaction to form the final product. acs.org
Electrochemical C(sp³)–H Functionalization: A modern, sustainable approach utilizes an iodine-mediated electrochemical reaction to achieve C(sp³)–H cyclization. This method constructs pyrrolo[1,2-a]quinoxaline (B1220188) from readily available 2-methylquinoline (B7769805) and 2-(1H-pyrrol-1-yl)aniline under metal-free and chemical-oxidant-free conditions, highlighting its high atom economy and environmental friendliness. rsc.org
Domino Reactions: Copper-catalyzed domino reactions of α-amino acids with 1-(2-halophenyl)-1H-pyrroles have also been developed to synthesize the pyrrolo[1,2-a]quinoxaline skeleton. rsc.org
These varied synthetic strategies provide chemists with a versatile toolkit to access the pyrrolo[1,2-a]quinoxaline scaffold from different starting materials and under various reaction conditions. researchgate.net
Relationship between Structural Features and Chemical Reactivity/Properties (Structure-Reactivity/Property Relationships)
The relationship between the structural features of pyrrolo[1,2-a]quinoline derivatives and their resulting chemical or biological properties is a cornerstone of their development. Even minor structural modifications can lead to significant changes in activity.
In the development of QR2 inhibitors, SAR studies revealed that while the core pyrroloquinoline structure was essential, the nature and position of substituents were critical for potency. For example, the natural product ammosamide B was a potent inhibitor, and most structural deviations from it led to decreased activity. However, a specific modification—methylation of the 8-amino group—resulted in a significant increase in inhibitory activity, with the IC₅₀ value improving from 61 nM to 4.1 nM. nih.gov This demonstrates a highly sensitive structure-reactivity relationship where a small alkylation dramatically enhances the desired property.
Similarly, studies on the antifungal properties of dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylate analogues revealed that different substituents impact their efficacy against fungal pathogens like C. albicans. nih.gov The inhibitory potential of these derivatives was directly linked to their specific substitution patterns. For instance, compounds featuring hydrogen at the second position and an ethyl ester at the third position showed potent minimum inhibitory concentrations (MICs). nih.gov Molecular docking studies further indicated that these analogues bind to target proteins through novel interactions distinct from existing drugs, suggesting that the pyrrolo[1,2-a]quinoline scaffold can be tuned to achieve new mechanisms of action. nih.gov These findings underscore how the introduction of diverse substituents (as discussed in section 6.2) directly influences the molecule's biological reactivity and potential as a therapeutic agent. nih.govnih.gov
Q & A
Q. What are the common synthetic methodologies for pyrrolo[1,2-a]quinoline derivatives, and how are they optimized for 6-nitro-substituted analogs?
Pyrrolo[1,2-a]quinolines are typically synthesized via 1,3-dipolar cycloaddition of quinolinium N-ylides with dipolarophiles like acetylene derivatives. For 6-nitro derivatives, regioselective nitration is achieved by introducing nitro groups at specific positions using nitrating agents under controlled conditions. One-pot three-component reactions (e.g., combining quinoline, bromoacetophenones, and ethyl propiolate) in solvents like propene oxide yield 6-substituted derivatives with moderate yields (50–60%) . Palladium-catalyzed direct arylations and tandem cyclization reactions are also employed for fused-ring systems .
Q. How are pyrrolo[1,2-a]quinoline derivatives characterized structurally?
Structural elucidation relies on NMR (¹H/¹³C), FT-IR, and X-ray crystallography. For example, cycloadducts formed via [3+2] cycloaddition are confirmed by X-ray analysis to validate regiochemistry and stereochemistry . GC-MS and HPLC are used for purity assessment, particularly for bioactive derivatives .
Q. What biological activities are associated with pyrrolo[1,2-a]quinoline derivatives?
These compounds exhibit antimicrobial, antimycobacterial, and antiparasitic activities. For instance, 6-nitro derivatives show efficacy against Leishmania species and Mycobacterium tuberculosis via molecular target inhibition (e.g., CYP121 enzymes) . Larvicidal activity against Anopheles arabiensis has also been reported, linked to electron-deficient nitro groups enhancing bioactivity .
Advanced Research Questions
Q. How can diastereoselectivity be controlled in the synthesis of pyrrolo[1,2-a]quinolines?
Stereoselective synthesis is achieved through solvent-assisted [3+2] cycloadditions. For example, propene oxide acts as both solvent and HBr scavenger, favoring endo-transition states and yielding single diastereomers. Computational studies (DFT) reveal solvent effects on activation energy, with polar solvents like methanol reducing energy barriers by 2.5–3.7 kcal/mol .
Q. What computational strategies are used to predict the bioactivity of 6-nitropyrrolo[1,2-a]quinoline derivatives?
Molecular docking and pharmacophore modeling identify binding interactions with targets like Candida albicans efflux pumps or mycobacterial enzymes. POM (Petra/Osiris/Molinspiration) analyses evaluate antibacterial pharmacophore sites, emphasizing nitro groups and fused-ring hydrophobicity .
Q. How do researchers resolve contradictions in reported biological data for pyrrolo[1,2-a]quinoline analogs?
Discrepancies in bioactivity often arise from substituent positioning or assay conditions. For example, 7-methoxy groups enhance antitubercular activity but reduce antiparasitic efficacy. Systematic SAR studies, coupled with in vitro vs. in silico validation, clarify these trends .
Q. What green chemistry approaches improve the sustainability of pyrrolo[1,2-a]quinoline synthesis?
Solvent-free microwave-assisted reactions and ionic liquid catalysis reduce waste. For instance, Wang’s group achieved catalyst-free annulation of quinoline N-oxides with ynediones, eliminating metal residues . Recyclable ionic liquids (e.g., [BMIM]Br) are also used for cycloadditions, with >90% recovery rates .
Q. How are structure-activity relationships (SAR) leveraged to design novel this compound derivatives?
Key SAR insights include:
- Nitro group position : 6-Nitro substitution enhances electron deficiency, improving antimicrobial activity .
- Fused-ring systems : Benzothiazole-containing analogs exhibit higher cytotoxicity due to π-π stacking with DNA .
- Substituent flexibility : Piperazine moieties at position 1 improve solubility and Candida efflux pump inhibition .
Methodological Notes
- Experimental Design : Prioritize one-pot reactions for efficiency and DFT calculations to predict regioselectivity .
- Data Validation : Cross-reference NMR/X-ray data with computational models to resolve stereochemical ambiguities .
- Bioactivity Testing : Use standardized MIC assays and molecular target identification (e.g., CYP121 inhibition) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
